3-fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride
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Overview
Description
3-fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride: is an organic compound characterized by the presence of fluorine and methyl groups attached to an aniline core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The hydrochloride form enhances its solubility and stability, facilitating its use in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Nitration and Reduction:
Step 1: Nitration of 2-methyl-4-(trifluoromethyl)aniline to introduce a nitro group at the 3-position.
Step 2: Reduction of the nitro group to an amino group using reducing agents like iron powder and hydrochloric acid.
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Fluorination:
- Direct fluorination of 2-methyl-4-(trifluoromethyl)aniline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 3-position.
Industrial Production Methods:
Industrial production typically involves large-scale nitration and reduction processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.
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Oxidation and Reduction:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like iron powder and hydrochloric acid.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Iron powder, hydrochloric acid, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Formation of 3-fluoro-2-methyl-4-(trifluoromethyl)nitrobenzene.
Reduction: Formation of 3-fluoro-2-methyl-4-(trifluoromethyl)aniline.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in various catalytic reactions due to its electron-withdrawing fluorine groups.
Organic Synthesis: Serves as a building block for synthesizing more complex fluorinated organic compounds.
Biology and Medicine:
Pharmaceuticals: Potential use in drug discovery and development due to its unique structural features that can enhance drug efficacy and metabolic stability.
Biological Probes: Utilized in the development of fluorinated probes for imaging and diagnostic purposes.
Industry:
Agrochemicals: Incorporated into the synthesis of herbicides and pesticides due to its stability and bioactivity.
Materials Science: Used in the development of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets, facilitated by its fluorine atoms which enhance binding affinity and specificity. The electron-withdrawing nature of the fluorine groups can influence the compound’s reactivity and interaction with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
- 2-fluoro-4-(trifluoromethyl)aniline
- 3-fluoro-4-(trifluoromethyl)aniline
- 2-methyl-4-(trifluoromethyl)aniline
Comparison:
- Unique Features: The presence of both fluorine and methyl groups in 3-fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride provides a unique combination of electronic and steric effects, enhancing its reactivity and stability compared to similar compounds.
- Reactivity: The specific positioning of the fluorine and methyl groups can significantly influence the compound’s reactivity in substitution and catalytic reactions, making it more versatile in synthetic applications.
This detailed overview highlights the significance of this compound in various fields, emphasizing its unique chemical properties and broad range of applications
Properties
CAS No. |
2408958-08-5 |
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Molecular Formula |
C8H8ClF4N |
Molecular Weight |
229.6 |
Purity |
95 |
Origin of Product |
United States |
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